2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine
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Overview
Description
2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and 4-methylaniline.
Formation of Quinazoline Core: The quinazoline core is formed through a series of condensation reactions. One common method involves the reaction of 2-chloroaniline with formamide to form 2-chlorobenzamide, which is then cyclized with 4-methylaniline to yield the quinazoline core.
Amination: The final step involves the introduction of the amine group at the 4-position of the quinazoline ring. This can be achieved through nucleophilic substitution reactions using appropriate amine reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation.
Biological Studies: Researchers investigate its effects on various biological systems, including its interactions with proteins and nucleic acids.
Chemical Biology: The compound is used as a tool to study the mechanisms of action of quinazoline derivatives and their biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-phenylquinazolin-4-amine
- 2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-(2-chlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine
Uniqueness
2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potency as an inhibitor of specific enzymes compared to other similar compounds.
Properties
Molecular Formula |
C21H16ClN3 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3/c1-14-10-12-15(13-11-14)23-21-17-7-3-5-9-19(17)24-20(25-21)16-6-2-4-8-18(16)22/h2-13H,1H3,(H,23,24,25) |
InChI Key |
UHJUQHVDDZYZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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